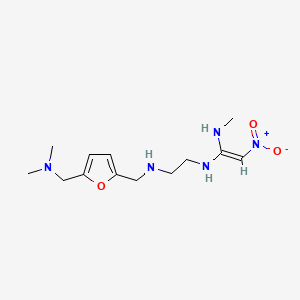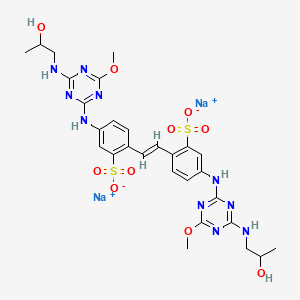
Eremomycin aglycone hexapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eremomycin aglycone hexapeptide is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics are known for their effectiveness against Gram-positive bacteria. This compound, specifically, is a deglycosylated form of eremomycin, meaning it lacks the sugar moieties present in the parent compound. This modification can alter its biological activity and pharmacokinetic properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin aglycone hexapeptide typically involves the deglycosylation of eremomycin. This process can be achieved through acid hydrolysis using hydrogen fluoride, which removes the sugar moieties from the parent antibiotic . The reaction conditions must be carefully controlled to prevent degradation of the peptide backbone.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of actinomycete cultures to produce eremomycin, followed by chemical deglycosylation. The resulting product is then purified using techniques such as ion-exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Eremomycin aglycone hexapeptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific amino acid residues within the peptide.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for deglycosylation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonates, while reduction can result in the formation of reduced amino acid residues .
Aplicaciones Científicas De Investigación
Eremomycin aglycone hexapeptide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of eremomycin aglycone hexapeptide involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation processes, which are essential for cell wall synthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death . The molecular targets include the enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .
Comparación Con Compuestos Similares
Eremomycin aglycone hexapeptide can be compared to other glycopeptide antibiotics, such as:
Propiedades
Número CAS |
185461-61-4 |
|---|---|
Fórmula molecular |
C46H40ClN7O16 |
Peso molecular |
982.3 g/mol |
Nombre IUPAC |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C46H40ClN7O16/c47-24-10-18-4-8-28(24)70-30-12-19-11-29(40(30)61)69-21-5-1-16(2-6-21)39(60)37-45(66)53-36(46(67)68)23-13-20(55)14-27(57)32(23)22-9-17(3-7-26(22)56)34(43(64)54-37)52-44(65)35(19)51-41(62)25(15-31(48)58)50-42(63)33(49)38(18)59/h1-14,25,33-39,55-57,59-61H,15,49H2,(H2,48,58)(H,50,63)(H,51,62)(H,52,65)(H,53,66)(H,54,64)(H,67,68)/t25-,33+,34+,35+,36-,37-,38+,39+/m0/s1 |
Clave InChI |
ZUXYELXLKGTWOK-WZRYFPGASA-N |
SMILES isomérico |
C1=CC2=CC=C1[C@H]([C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O |
SMILES canónico |
C1=CC2=CC=C1C(C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)CC(=O)N)N)O)Cl)O)O2)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)












